molecular formula C17H18ClNO3 B13496111 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

Cat. No.: B13496111
M. Wt: 319.8 g/mol
InChI Key: QVSZDHZNMCLLKI-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is an organic compound with a complex structure that includes both aromatic and amino functional groups

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

(4-ethylphenyl) 4-(2-aminoacetyl)benzoate;hydrochloride

InChI

InChI=1S/C17H17NO3.ClH/c1-2-12-3-9-15(10-4-12)21-17(20)14-7-5-13(6-8-14)16(19)11-18;/h3-10H,2,11,18H2,1H3;1H

InChI Key

QVSZDHZNMCLLKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate
  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate sulfate

Uniqueness

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has the following chemical structure:

  • Molecular Formula : C16H18ClN O3
  • Molecular Weight : 305.77 g/mol
  • CAS Number : Notably referenced for its unique properties and applications.

The biological activity of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is primarily attributed to its interaction with various biological pathways. Studies indicate that it may exhibit:

  • Antitumor Activity : Preliminary investigations suggest that compounds similar to 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can inhibit cancer cell proliferation through apoptosis induction. The sulforhodamine B (SRB) assay has been employed to assess cytotoxicity against various cancer cell lines, revealing significant antitumor effects at low micromolar concentrations .
  • Receptor Modulation : The compound may influence adrenergic receptors, particularly alpha1-adrenoreceptors, which are implicated in various physiological responses including vasoconstriction and smooth muscle contraction. This modulation can lead to changes in cell signaling pathways that affect tumor growth and metastasis .

Case Study 1: Antitumor Efficacy

In a study involving human prostate cancer cells (PC-3), a series of related compounds were tested for their antitumor efficacy. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth. The study highlighted the role of alpha1D- and alpha1B-adrenoceptors in mediating these effects, providing insights into the potential therapeutic applications of related compounds .

Case Study 2: Pharmacological Profiling

Another research effort focused on the pharmacological profiling of structurally similar compounds. These studies utilized various in vitro assays to evaluate their effects on cell viability and apoptosis. Results demonstrated that modifications in the chemical structure could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug development .

Data Summary

Property Value
Molecular FormulaC16H18ClN O3
Molecular Weight305.77 g/mol
Antitumor ActivitySignificant at low µM
Receptor InteractionAlpha1-adrenoceptors

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